molecular formula C20H17OP B14823335 (E)-diphenyl(styryl)phosphine oxide

(E)-diphenyl(styryl)phosphine oxide

Cat. No.: B14823335
M. Wt: 304.3 g/mol
InChI Key: VXVFHTHMLANPPL-WUKNDPDISA-N
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Description

(E)-diphenyl(styryl)phosphine oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a styryl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diphenyl(styryl)phosphine oxide typically involves the reaction of diphenylphosphine oxide with a styrene derivative under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the styrene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-diphenyl(styryl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of higher oxidation state phosphorus compounds.

    Reduction: Conversion to the corresponding phosphine.

    Substitution: Formation of substituted styryl derivatives.

Scientific Research Applications

(E)-diphenyl(styryl)phosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-diphenyl(styryl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and styryl groups. The phosphine oxide group can act as a Lewis base, coordinating with metal ions or other electrophiles. The styryl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-diphenyl(styryl)phosphine oxide is unique due to its combination of a phosphine oxide group with a styryl group, providing distinct reactivity and binding properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C20H17OP

Molecular Weight

304.3 g/mol

IUPAC Name

[(E)-2-diphenylphosphorylethenyl]benzene

InChI

InChI=1S/C20H17OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H/b17-16+

InChI Key

VXVFHTHMLANPPL-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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